Product packaging for methyl 2-(1H-pyrrol-1-yl)benzoate(Cat. No.:CAS No. 10333-67-2)

methyl 2-(1H-pyrrol-1-yl)benzoate

Cat. No.: B077429
CAS No.: 10333-67-2
M. Wt: 201.22 g/mol
InChI Key: KUEYSLOCROREKF-UHFFFAOYSA-N
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Description

Methyl 2-(1H-pyrrol-1-yl)benzoate is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO2 B077429 methyl 2-(1H-pyrrol-1-yl)benzoate CAS No. 10333-67-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-pyrrol-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12(14)10-6-2-3-7-11(10)13-8-4-5-9-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEYSLOCROREKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380238
Record name Methyl 2-(1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10333-67-2
Record name Methyl 2-(1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Context and Emergence in Organic Synthesis Research

The journey of methyl 2-(1H-pyrrol-1-yl)benzoate in the scientific literature can be traced back to the mid-20th century, a period of burgeoning exploration in heterocyclic chemistry. An early report of its synthesis appeared in the The Journal of Organic Chemistry in 1962, marking its formal entry into the chemical lexicon. acs.org The emergence of this compound is intrinsically linked to the development of N-arylation reactions, particularly the Ullmann condensation. This classic copper-catalyzed reaction provides a direct method for forming the crucial carbon-nitrogen bond between the pyrrole (B145914) and benzene (B151609) rings. nih.gov

Initially, the synthesis of N-arylpyrroles like this compound often required harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. However, the evolution of cross-coupling methodologies has led to more efficient and milder synthetic routes. Modern variations of the Ullmann reaction, as well as palladium-catalyzed methods like the Buchwald-Hartwig amination, have expanded the toolkit for chemists, allowing for the synthesis of this and related compounds with greater ease and functional group tolerance. The availability of these improved synthetic strategies has been a key driver in the increased utilization of this compound in academic and industrial research.

Significance of Methyl 2 1h Pyrrol 1 Yl Benzoate Within Heterocyclic Chemistry

The significance of methyl 2-(1H-pyrrol-1-yl)benzoate lies in its role as a versatile intermediate for the synthesis of more complex, polycyclic heterocyclic systems. The pyrrole (B145914) moiety is a common feature in a vast array of biologically active natural products and pharmaceuticals. mdpi.comchemsynthesis.com The strategic placement of the methyl ester on the adjacent benzene (B151609) ring in this compound allows for a range of subsequent chemical transformations.

This compound is a key precursor to the pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, a core structure found in numerous bioactive alkaloids. rsc.orgnih.gov The ortho-disposed pyrrole and ester functionalities can be induced to cyclize, forming the fused ring system that is characteristic of this class of compounds. This strategic design makes this compound a valuable starting material for the total synthesis of natural products and the development of novel pharmaceutical agents.

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 10333-67-2
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
IUPAC Name This compound
Boiling Point 90 °C (at 2 mmHg) chemsynthesis.com
SMILES COC(=O)C1=CC=CC=C1N2C=CC=C2

Overview of Current Academic Research Trajectories for Methyl 2 1h Pyrrol 1 Yl Benzoate

Chemical Transformations of the Pyrrole Moiety in this compound

The pyrrole ring in this compound is an electron-rich five-membered heterocycle. Its reactivity is characteristic of such systems, though modified by the presence of the N-aryl substituent.

The oxidation of pyrroles can lead to a variety of products, including pyrrolinones, maleimides, or ring-opened derivatives, depending on the oxidant and reaction conditions. While specific oxidation studies on this compound are not extensively detailed in the available literature, metabolic studies of more complex molecules containing a 1-substituted pyrrole ring offer insights into potential oxidative pathways. For instance, the metabolic oxidation of the drug mopidralazine, which has a substituted N-pyrrolyl group, involves oxidation of the pyrrole ring, leading to ring-opening and subsequent rearrangements. nih.gov This suggests that the pyrrole ring in this compound is susceptible to oxidative degradation, which could be a potential pathway for generating novel derivatives.

Reaction Type Reagent/Conditions Expected Product(s) Reference
Metabolic Oxidationin vivo (rats)Ring-opened products, rearranged heterocycles nih.gov

The reduction of the pyrrole ring is less common than its oxidation due to its aromatic stability. Catalytic hydrogenation of pyrroles typically requires harsh conditions (high pressure and temperature) and can lead to the formation of pyrrolidines. Other methods, such as reduction with zinc in acid, can also be employed. There is a lack of specific studies detailing the reduction of the pyrrole moiety in this compound. However, general methodologies for pyrrole reduction could be applied.

Reaction Type General Reagent/Conditions Expected Product
Catalytic HydrogenationH₂, Raney Ni or Pt/C, high pressure/tempMethyl 2-(pyrrolidin-1-yl)benzoate
Chemical ReductionZn, HClMethyl 2-(pyrrolin-1-yl)benzoate or Methyl 2-(pyrrolidin-1-yl)benzoate

The pyrrole ring is highly activated towards electrophilic substitution, which typically occurs at the C2 (α) and C5 (α') positions due to the stabilization of the cationic intermediate. pearson.comwikipedia.org In N-substituted pyrroles, the substitution pattern can be influenced by the nature of the substituent. For N-aryl pyrroles, electrophilic substitution is still favored at the α-positions. researchgate.net

Conversely, direct nucleophilic substitution on the electron-rich pyrrole ring is difficult. However, intramolecular cyclizations involving nucleophilic attack on other parts of the molecule that have been activated can occur. Studies on related N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates show that intramolecular nucleophilic attack by hydrazine (B178648) can lead to the formation of fused heterocyclic systems like pyrrolopyrazinones. beilstein-journals.org Similarly, intramolecular electrophilic cyclization can be induced using reagents like iodine. beilstein-journals.org Another study demonstrated a nucleophile-induced ring contraction in a complex pyrrole derivative, initiated by a nucleophilic attack that leads to the formation of a new heterocyclic scaffold. beilstein-journals.org

Reaction Type General Reagent/Conditions Position of Substitution Reference
Electrophilic Substitution (General)Nitrating agents (HNO₃/Ac₂O), Halogenating agents (NBS, Br₂)C2 and C5 wikipedia.org
Intramolecular Nucleophilic CyclizationHydrazine (on N-alkyne derivatives)Forms fused rings beilstein-journals.org
Intramolecular Electrophilic CyclizationIodine (on N-alkyne derivatives)Forms fused rings beilstein-journals.org

Chemical Transformations of the Benzoate Moiety in this compound

The benzoate portion of the molecule offers additional sites for chemical modification, primarily through reactions involving the ester group and the aromatic ring.

The methyl ester group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(1H-pyrrol-1-yl)benzoic acid. This transformation is a common and fundamental reaction in organic synthesis, allowing for further derivatization of the carboxyl group, such as amide bond formation. The synthesis of related compounds like 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid has been documented, indicating that the hydrolysis of the ester is a standard procedure for this class of compounds. biosynth.com

Reaction Type Reagent/Conditions Product Reference
Ester HydrolysisNaOH or KOH in aq. alcohol, then acid workup2-(1H-pyrrol-1-yl)benzoic acid biosynth.com
Ester HydrolysisAcid (e.g., HCl, H₂SO₄) in aq. alcohol2-(1H-pyrrol-1-yl)benzoic acid

Electrophilic aromatic substitution on the benzoate ring is influenced by the two existing substituents: the ortho-pyrrol-1-yl group and the meta-directing methoxycarbonyl group. The pyrrol-1-yl group is an activating, ortho-para directing group, while the methoxycarbonyl group is a deactivating, meta-directing group. The interplay of these electronic effects will determine the regioselectivity of substitution reactions.

Given the positions of the existing groups, electrophilic attack would be directed by the powerful activating effect of the pyrrole nitrogen to the positions ortho and para to it (positions 3 and 5 on the benzoate ring). The deactivating ester group would direct incoming electrophiles to position 5. Therefore, substitution at the C5 position is electronically favored by both groups. Substitution at C3 is also possible, directed by the pyrrole group.

Reaction Type General Reagent/Conditions Expected Position of Substitution
NitrationHNO₃/H₂SO₄C5 and/or C3
HalogenationBr₂/FeBr₃ or Cl₂/AlCl₃C5 and/or C3
Friedel-Crafts AcylationAcyl chloride/AlCl₃C5

Exploration of this compound as a Versatile Synthetic Building Block

This compound serves as a valuable and versatile building block in organic synthesis due to its unique structural features. chemimpex.com The presence of the pyrrole ring attached to a benzoate group provides multiple reactive sites, allowing for a wide range of chemical transformations. chemimpex.com This compound, also known as methyl 2-pyrrol-1-ylbenzoate, is a key intermediate in the creation of more complex molecules with potential applications in pharmaceuticals and agrochemicals. chemimpex.com Its distinct aromatic structure is particularly useful for developing biologically active compounds. chemimpex.com The pyrrole moiety itself is a common feature in neuroactive compounds, suggesting the potential for this building block in the synthesis of novel drug candidates for neurological disorders. chemimpex.com

The utility of this compound as a synthetic precursor is rooted in the reactivity of both the pyrrole and benzoate functionalities. The ester group can undergo hydrolysis, amidation, or reduction, while the pyrrole ring can participate in electrophilic substitution reactions. This dual reactivity allows for the systematic construction of diverse molecular architectures.

Advanced Derivatization Strategies for this compound

The strategic modification of this compound has led to the development of a variety of heterocyclic derivatives with significant potential in medicinal chemistry. These derivatization strategies often begin with the conversion of the methyl ester to a more reactive intermediate, which then serves as a linchpin for the construction of new ring systems.

Synthesis of Hydrazide Derivatives of this compound

A common and crucial first step in the derivatization of this compound is its conversion to the corresponding hydrazide, 2-(1H-pyrrol-1-yl)benzohydrazide. This transformation is typically achieved by reacting the methyl ester with hydrazine hydrate (B1144303), often with ethanol (B145695) as a solvent and under reflux conditions. researchgate.netrdd.edu.iq The resulting hydrazide is a key intermediate for the synthesis of various heterocyclic compounds. researchgate.net

The general reaction is as follows: this compound + Hydrazine Hydrate → 2-(1H-pyrrol-1-yl)benzohydrazide + Methanol

This hydrazide derivative is a versatile precursor for constructing molecules containing nitrogen heterocycles, which are known to exhibit a wide range of biological activities. The presence of the -CONHNH2 group provides a reactive site for condensation reactions with various electrophiles, leading to the formation of hydrazones and subsequent cyclization to different heterocyclic systems. nih.govresearchgate.net

Formation of Oxadiazole Derivatives from this compound Precursors

Oxadiazoles, particularly the 1,3,4-oxadiazole (B1194373) isomers, are a class of five-membered heterocyclic compounds that can be synthesized from hydrazide precursors derived from this compound. A common method involves the reaction of the 2-(1H-pyrrol-1-yl)benzohydrazide with carbon disulfide in the presence of a base like potassium hydroxide. This initially forms a dithiocarbazinate salt, which upon further reaction, can lead to the formation of an oxadiazole ring. researchgate.net

Another approach involves the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters in a superbasic medium like NaOH/DMSO. nih.gov While this method offers a direct route, it may result in moderate yields. nih.gov The Vilsmeier reagent has also been employed to activate carboxylic acids for reaction with amidoximes, providing good to excellent yields of 1,2,4-oxadiazoles. nih.gov The synthesis of oxadiazole derivatives is of significant interest due to their diverse pharmacological properties. researchgate.netresearchgate.net

Synthesis of Triazole Derivatives Incorporating the this compound Scaffold

Triazole rings, specifically 1,2,4-triazoles, can be synthesized from the 2-(1H-pyrrol-1-yl)benzohydrazide intermediate. A general method involves reacting the hydrazide with carbon disulfide and potassium hydroxide, followed by the addition of hydrazine hydrate to facilitate the cyclization into a triazole ring. rdd.edu.iq This process results in a triazole derivative where the 2-(1H-pyrrol-1-yl)phenyl group is attached to the triazole core.

Another synthetic route to triazoles involves the 1,3-dipolar cycloaddition reaction between an azide (B81097) and an alkyne. mdpi.com While not directly starting from the benzoate, this highlights a common strategy for forming the 1,2,3-triazole isomer. mdpi.com The synthesis of triazole derivatives is a significant area of research due to their broad spectrum of biological activities. researchgate.net

Development of Pyrazole (B372694) Derivatives from this compound Frameworks

The synthesis of pyrazole derivatives often involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. youtube.com Starting from this compound, a multi-step synthesis would be required to generate a suitable 1,3-dicarbonyl precursor. An alternative strategy involves the [3+2] cycloaddition reaction between an in situ generated nitrile imine and an alkene or alkyne. organic-chemistry.org

More directly, the hydrazide derived from this compound can be a precursor. For instance, condensation of the hydrazide with a suitable three-carbon component could lead to the formation of a pyrazole ring. The Knorr pyrazole synthesis, a classic method, involves the reaction of a hydrazine with a β-ketoester. youtube.com Adapting this would require transforming the initial benzoate into a β-ketoester derivative. The development of pyrazole derivatives is driven by their well-documented pharmacological importance. mdpi.comnih.gov

Synthesis of Amide Derivatives for Structure-Activity Relationship Studies

The synthesis of amide derivatives from the this compound scaffold is a crucial strategy for conducting structure-activity relationship (SAR) studies. These studies are essential for understanding how modifications to a molecule's structure affect its biological activity. The most direct route to amide derivatives is through the aminolysis of the methyl ester, where the ester is reacted with a primary or secondary amine to form the corresponding amide.

Alternatively, the methyl ester can first be hydrolyzed to the carboxylic acid, 2-(1H-pyrrol-1-yl)benzoic acid. This acid can then be coupled with a variety of amines using standard peptide coupling reagents to generate a library of amide derivatives. nih.gov This approach offers greater flexibility in the types of amines that can be incorporated. The resulting amides can then be screened for their biological activities, and the data used to build a SAR model to guide the design of more potent and selective compounds. nih.gov

Other Novel Pyrrole-Based Scaffolds Derived from this compound

The strategic positioning of the pyrrole and benzoate moieties in this compound makes it a versatile precursor for the synthesis of a variety of novel and complex heterocyclic scaffolds. Through intramolecular cyclization and other derivatization reactions, the foundational structure of this compound can be elaborated into fused polycyclic systems, which are of significant interest in medicinal chemistry and materials science. Research in this area focuses on leveraging the inherent reactivity of the pyrrole ring and the functional handles provided by the ester group to construct intricate molecular architectures.

One of the primary strategies for deriving novel scaffolds from precursors similar to this compound involves intramolecular cyclization reactions. These reactions can lead to the formation of fused ring systems, such as pyrrolo[1,2-a]indoles and azepinoindoles, which are core structures in a number of biologically active natural products and synthetic compounds. While direct derivatization of this compound is not extensively documented in publicly available literature, the synthesis of these complex heterocycles often proceeds through intermediates that share key structural features with it.

For instance, the synthesis of pyrrolo[1,2-a]indoles has been achieved through various synthetic routes, often involving the formation of a key bond between the pyrrole ring and the adjacent aromatic ring. uwo.canih.govrsc.org These methods highlight the potential for a suitably modified derivative of this compound to undergo a similar transformation. For example, conversion of the methyl ester to a different functional group could facilitate an intramolecular reaction with the pyrrole ring, leading to the desired fused system.

The following table outlines potential novel scaffolds that could be theoretically derived from this compound based on established synthetic methodologies for related compounds.

Starting Material AnalogueReaction TypePotential Novel ScaffoldSignificance of Scaffold
N-(o-carbonylphenyl)pyrroleIntramolecular CyclizationPyrrolo[1,2-a]indoloneCore of various alkaloids
N-(o-aminomethylphenyl)pyrrolePictet-Spengler type reactionDihydropyrrolo[1,2-a]quinazolineFound in bioactive compounds
N-(o-vinylphenyl)pyrroleIntramolecular Heck reactionDihydropyrrolo[1,2-a]indolePrecursor to complex natural products
N-(o-azidophenyl)pyrroleReductive CyclizationTetrahydropyrrolo[1,2-a]quinoxalineImportant heterocyclic system

Furthermore, the development of novel synthetic protocols, such as Brønsted-acid-catalyzed cyclization of in situ generated dihydrospiroquinoline intermediates, opens up new avenues for the creation of complex fused systems like azepinoindoles. nih.gov The application of such methods to derivatives of this compound could yield a diverse library of new chemical entities with potential therapeutic applications.

Research into the derivatization of this compound and its analogues is a continuing area of interest, with the goal of expanding the accessible chemical space of pyrrole-containing compounds. The exploration of transition-metal-catalyzed reactions, multicomponent reactions, and cascade cyclizations are all promising strategies for the construction of innovative molecular frameworks from this versatile building block. rsc.orgrsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 1h Pyrrol 1 Yl Benzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR spectroscopy of methyl 2-(1H-pyrrol-1-yl)benzoate provides characteristic signals for the protons of the pyrrole (B145914) and benzoate (B1203000) rings, as well as the methyl ester group. The chemical shifts (δ) are influenced by the electron-withdrawing and anisotropic effects of the adjacent functional groups.

The protons of the pyrrole ring typically appear as multiplets in the aromatic region of the spectrum. The protons at the 2' and 5' positions are equivalent, as are the protons at the 3' and 4' positions, leading to two distinct signals. The protons on the benzoate ring also give rise to a complex pattern of signals in the downfield region of the spectrum, consistent with a substituted aromatic system. The methyl protons of the ester group (-OCH₃) characteristically appear as a sharp singlet in the upfield region, typically around 3.8 ppm.

A detailed analysis of the coupling constants (J) between adjacent protons can further confirm the substitution pattern and conformation of the molecule. For instance, the coupling between ortho, meta, and para protons on the benzoate ring will exhibit characteristic J values.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
ProtonsPredicted Chemical Shift (ppm)Multiplicity
Benzoate H (ortho to COOR)7.9 - 8.1Doublet
Benzoate H (meta to COOR)7.4 - 7.6Triplet
Benzoate H (para to COOR)7.4 - 7.6Triplet
Benzoate H (ortho to pyrrole)7.2 - 7.4Doublet
Pyrrole H (2', 5')6.8 - 7.0Triplet
Pyrrole H (3', 4')6.2 - 6.4Triplet
-OCH₃3.7 - 3.9Singlet

The ¹³C NMR spectrum of this compound provides complementary information to the ¹H NMR spectrum, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The carbonyl carbon of the ester group is typically observed as a weak signal in the downfield region of the spectrum, around 165-175 ppm. The aromatic carbons of the benzoate and pyrrole rings appear in the range of 110-140 ppm. The carbon of the methyl ester group (-OCH₃) resonates in the upfield region, typically around 50-55 ppm. The specific chemical shifts of the aromatic carbons can be assigned based on established substituent effects and by using two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate carbon signals with their attached protons.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AtomPredicted Chemical Shift (ppm)
C=O (ester)167.0
C-1 (benzoate, attached to pyrrole)138.0
C-2 (benzoate, attached to COOR)130.0
Aromatic CH (benzoate)128.0 - 132.0
C-2', C-5' (pyrrole)122.0
C-3', C-4' (pyrrole)110.0
-OCH₃52.0

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy Investigations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is typically observed in the region of 1720-1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. mdpi.com The C-O stretching vibrations of the ester group usually appear in the 1250-1300 cm⁻¹ region. researchgate.net

The aromatic C-H stretching vibrations of both the pyrrole and benzoate rings are expected to appear above 3000 cm⁻¹. mdpi.com The C=C stretching vibrations within the aromatic rings give rise to bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the pyrrole ring is also expected in the fingerprint region.

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric stretching of the aromatic rings often gives rise to strong Raman signals.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound
Vibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium-Weak
C=O Stretch (Ester)1720 - 1740Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-O Stretch (Ester)1250 - 1300Strong
C-N Stretch1300 - 1360Medium

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

For this compound (C₁₂H₁₁NO₂), the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (201.22 g/mol ). nih.gov The presence of an M+1 peak, resulting from the natural abundance of the ¹³C isotope, can further support the molecular formula. youtube.comdocbrown.info

The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). For this compound, key fragment ions could include:

[M - OCH₃]⁺ (m/z 170): Loss of the methoxy (B1213986) radical.

[M - COOCH₃]⁺ (m/z 142): Loss of the carbomethoxy group, leading to a pyrrolyl-benzene cation.

[C₇H₄O]⁺ (m/z 120): A fragment corresponding to the benzoyl cation, potentially formed through rearrangement.

[C₄H₄N]⁺ (m/z 66): A fragment corresponding to the pyrrole cation.

The relative abundance of these fragment ions helps to piece together the structure of the original molecule.

X-ray Crystallography Studies for Definitive Solid-State Structure Determination

While spectroscopic methods provide a wealth of structural information, X-ray crystallography stands as the ultimate technique for the definitive determination of the three-dimensional structure of a crystalline compound in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecular geometry and intermolecular interactions.

For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the pyrrole and benzoate rings and the dihedral angle between them. This angle is a critical determinant of the extent of electronic communication between the two ring systems. Furthermore, the analysis would elucidate the conformation of the methyl ester group relative to the benzoate ring.

Intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking interactions between the aromatic rings, which govern the crystal packing, can also be identified and characterized. This information is crucial for understanding the solid-state properties of the material. As of the current literature, a definitive single-crystal X-ray structure of this compound has not been widely reported, representing an area for future research.

Computational Chemistry and Molecular Modeling of Methyl 2 1h Pyrrol 1 Yl Benzoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve the Schrödinger equation (or its approximations) to determine a molecule's electronic structure, from which various properties can be derived.

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. growingscience.com It is particularly effective for calculating a molecule's geometry, electronic properties, and reactivity indices. DFT methods are used to determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). growingscience.com The HOMO-LUMO energy gap (ΔE) is a critical parameter, as a smaller gap often implies higher chemical reactivity. researchgate.net

DFT calculations allow for the determination of global reactivity descriptors, which predict how a molecule will interact in a chemical reaction. ijcce.ac.ir While specific DFT studies on methyl 2-(1H-pyrrol-1-yl)benzoate are not extensively detailed in the available literature, the methodology is widely applied to similar aromatic and heterocyclic compounds to understand their properties. growingscience.comresearchgate.net For instance, calculations on related molecules provide insights into bond lengths, bond angles, and charge distributions. researchgate.net

Table 1: Key Quantum Chemical Parameters Calculated via DFT

ParameterSymbolSignificance
Highest Occupied Molecular Orbital EnergyEHOMORepresents the ability to donate an electron. growingscience.com
Lowest Unoccupied Molecular Orbital EnergyELUMORepresents the ability to accept an electron. growingscience.com
Energy GapΔE = ELUMO - EHOMOIndicates chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net
Ionization PotentialI ≈ -EHOMOThe energy required to remove an electron. growingscience.com
Electron AffinityA ≈ -ELUMOThe energy released when an electron is added. growingscience.com
Electronegativityχ = -(EHOMO + ELUMO)/2Measures the power of an atom or group to attract electrons. researchgate.net
Global Hardnessη = (ELUMO - EHOMO)/2Measures resistance to change in electron distribution. researchgate.net
Dipole MomentµIndicates the overall polarity of the molecule. researchgate.net

The Hartree-Fock (HF) method is a foundational ab initio approach for approximating the wave function and energy of a quantum many-body system. wikipedia.org It operates on the principle that the exact N-body wave function can be approximated by a single Slater determinant, which accounts for the antisymmetric nature of fermions like electrons. wikipedia.org The HF method is also known as the self-consistent field (SCF) method because it iteratively refines the solution until the calculated field is consistent with the initial assumed field. wikipedia.org

This method provides a starting point for more sophisticated computational techniques that incorporate electron correlation, which HF neglects. In practice, HF calculations are used to obtain initial geometries and electronic properties for various molecules, including benzimidazole (B57391) derivatives, which are structurally related to the pyrrole-benzoate scaffold. inlibrary.uz For this compound, the HF method could be employed to generate a baseline understanding of its molecular orbitals and charge distribution, which can then be refined using DFT or other post-Hartree-Fock methods. inlibrary.uz

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility and dynamic behavior of a molecule, which are crucial for understanding its interactions with biological targets. By solving Newton's equations of motion, MD simulations can reveal how a molecule like this compound and its derivatives might change their shape to fit into an enzyme's active site.

Conformational analysis, often coupled with MD, explores the different spatial arrangements of atoms that a molecule can adopt through the rotation of single bonds. The study of enzyme dynamics, such as in dihydrofolate reductase (DHFR), shows that protein flexibility and conformational changes are intrinsically linked to ligand binding and function. nih.gov While specific MD studies on the parent compound are not detailed, crystal structure analysis of related dipyrromethane derivatives reveals key conformational features, such as the dihedral angle between the two pyrrole (B145914) rings, which provides a static picture of the molecule's three-dimensional structure. researchgate.net MD simulations would build upon this by showing how such angles and other structural features fluctuate in a dynamic solution environment, providing a more complete picture of the molecule's behavior.

Molecular Docking Studies for Ligand-Target Interactions of this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These studies are vital for drug discovery, as they help to elucidate the binding mechanism and predict the affinity of a ligand for a specific biological target. Derivatives of this compound have been extensively studied using molecular docking to explore their potential as inhibitors of various microbial enzymes. mdpi.comresearchgate.net

Derivatives of this compound have been identified as promising inhibitors of key enzymes in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.

DHFR (Dihydrofolate Reductase): DHFR is a crucial enzyme in the synthesis of tetrahydrofolate, a cofactor essential for the production of DNA and certain amino acids. nih.govnih.gov Its inhibition leads to cell death, making it an established target for antibacterial and anticancer drugs. nih.govplos.org Molecular docking studies of 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate (B1203000) derivatives have shown that these molecules can bind effectively within the active site of M. tuberculosis DHFR (MtDHFR). nih.gov Key interactions often involve hydrogen bonding with amino acid residues such as ARG32 and ARG60. nih.gov Similarly, studies on 4-(2,5-dimethylpyrrol-1-yl) benzoic acid hydrazide analogs also confirmed interactions with residues like ARG60, ARG32, and GLN28. mdpi.com

ENR-reductase (Enoyl-ACP Reductase, InhA): InhA is a vital enzyme in the mycolic acid biosynthesis pathway of M. tuberculosis. nih.gov Mycolic acids are essential components of the mycobacterial cell wall, and inhibiting InhA disrupts this wall, leading to bacterial cell lysis. nih.gov Docking studies of various pyrrole-based derivatives into the InhA active site (PDB ID: 4TZK, 2NSD) have revealed strong binding potential. mdpi.comnih.gov Many of the synthesized derivatives form two or more hydrogen bonds with the key amino acid TYR158 and the NAD+ cofactor, mimicking the binding of known inhibitors. nih.gov For instance, the carbonyl oxygen of the ligand often forms hydrogen bonds with TYR158 and NAD+. nih.gov

MmpL3 (Mycobacterial Membrane Protein Large 3): MmpL3 is an essential inner membrane transporter responsible for exporting trehalose (B1683222) monomycolate (TMM), a key precursor for the mycobacterial outer membrane. nih.govresearchgate.net Inhibition of MmpL3 blocks this transport, leading to the accumulation of TMM in the cytoplasm and preventing the synthesis of the cell wall. nih.gov Pyrrole-2-carboxamide derivatives have been designed using structure-guided strategies to act as potent MmpL3 inhibitors. nih.gov Docking studies against MmpL3 have helped in designing compounds that fit into a pharmacophore model consisting of hydrogen bond acceptors and hydrophobic features, leading to potent anti-TB activity. nih.govnih.gov

Table 2: Example of Surflex Docking Scores for Pyrrole Derivatives Against InhA and DHFR

Compound SeriesTarget Enzyme (PDB ID)Docking Score Range (kcal/mol)Key Interacting Residues
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazidesEnoyl ACP Reductase (2NSD)4.44–6.73TYR158, NAD+ mdpi.comresearchgate.net
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazidesDihydrofolate Reductase (1DF7)Good docking scores reportedARG60, ARG32, GLN28 mdpi.com
2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivativesEnoyl ACP Reductase (4TZK)Docking scores specified in studyTYR158, NAD+ nih.gov
2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivativesDihydrofolate Reductase (1DF7)Docking scores specified in studyARG32, ARG60 nih.govnih.gov

The results from molecular docking studies are crucial for the predictive modeling of pharmacological activities. By correlating docking scores and binding interactions with experimentally determined biological activities (such as Minimum Inhibitory Concentration, MIC), researchers can develop structure-activity relationships (SAR). mdpi.comnih.gov

These computational models help to predict the antitubercular, antibacterial, and cytotoxic potential of novel, unsynthesized derivatives. nih.govnih.gov For example, studies on pyrrole derivatives have shown that compounds exhibiting high docking scores against InhA and DHFR also tend to show good activity against M. tuberculosis H37Rv, as well as other bacteria like E. coli and S. aureus. nih.gov The models can identify key structural features required for potent dual inhibitory activity, guiding the design of next-generation compounds with enhanced efficacy. plos.org This predictive power accelerates the drug discovery process by prioritizing the synthesis of compounds that are most likely to be effective, saving time and resources. mdpi.commdpi.com

Computational Approaches to Structure-Activity Relationship (SAR) Studies

Computational methods are instrumental in elucidating the structure-activity relationships (SAR) of bioactive molecules. These approaches help in understanding how specific structural features of a compound influence its biological activity, thereby guiding the design of more potent and selective analogs. For derivatives of the core pyrrole-benzoate scaffold, molecular modeling techniques have been employed to explore their interactions with biological targets.

A notable study on a series of 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives investigated their potential as dual inhibitors of Dihydrofolate Reductase (DHFR) and Enoyl-Acyl Carrier Protein (ENR) Reductase, which are crucial enzymes in mycobacteria. nih.govnih.gov The research utilized molecular docking to probe the binding modes of these compounds within the active sites of the target enzymes. nih.govnih.gov Such in silico studies are pivotal in rationalizing the observed biological activities and in the prospective design of novel therapeutic agents. nih.govnih.gov

The general approach in such SAR studies involves creating a library of related compounds by modifying specific functional groups on the parent molecule and then computationally evaluating their binding affinity and interaction patterns with the target protein. This allows researchers to identify key pharmacophoric elements and understand the impact of various substituents on activity.

A summary of the types of computational SAR studies conducted on related pyrrole derivatives is presented in the table below.

Computational Technique Purpose in SAR Studies Example Application on Related Pyrrole Derivatives
Molecular DockingPredicts the preferred orientation of a ligand when bound to a receptor.Investigating the binding of 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives to DHFR and ENR-reductase. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR)Correlates variations in the biological activity of a series of compounds with changes in their physicochemical properties.While not specifically on this series, QSAR is a common next step to build predictive models based on docking results.
Molecular Dynamics (MD) SimulationsSimulates the time-dependent behavior of a molecular system, providing insights into the stability of ligand-protein complexes.Often used to refine docking poses and assess the dynamics of the interaction over time.

Pharmacophore Modeling and Virtual Screening for Novel Bioactive Analogs

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the model, a process known as virtual screening. This approach is highly effective in identifying new chemical scaffolds with the potential for desired biological activity.

For the broader class of compounds containing the pyrrole moiety, pharmacophore modeling and virtual screening are common strategies in drug discovery. For instance, in silico screening of various compound libraries against specific biological targets often identifies pyrrole-containing molecules as potential hits. These initial hits can then be optimized to improve their activity and other drug-like properties.

While a specific pharmacophore model for this compound is not described in the available literature, studies on other pyrrole derivatives provide a framework for how such a model could be developed. The process typically involves the following steps:

Training Set Selection: A set of molecules with known biological activity against a specific target is selected.

Feature Identification: Common chemical features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers are identified.

Model Generation and Validation: A 3D arrangement of these features is generated and validated for its ability to distinguish between active and inactive compounds.

Virtual Screening: The validated pharmacophore model is used to screen databases for new molecules that fit the model.

The table below outlines the key pharmacophoric features that are often considered in the design of bioactive molecules containing pyrrole and benzoate substructures.

Pharmacophoric Feature Potential Role in Biological Activity Relevance to this compound
Aromatic Ring (Pyrrole)Can participate in π-π stacking and hydrophobic interactions with the target protein.The pyrrole ring is a key structural component.
Aromatic Ring (Benzene)Can also engage in π-π stacking and hydrophobic interactions.The benzoate group provides a second aromatic system.
Hydrogen Bond Acceptor (Ester Carbonyl)Can form hydrogen bonds with amino acid residues in the active site of a protein.The carbonyl oxygen of the methyl ester group is a potential hydrogen bond acceptor.
Hydrophobic RegionsThe overall molecule has significant nonpolar surface area that can contribute to binding through hydrophobic interactions.Both the pyrrole and benzene (B151609) rings contribute to the hydrophobic character.

Biological Activity and Medicinal Chemistry Research of Methyl 2 1h Pyrrol 1 Yl Benzoate Derivatives

Antitubercular Activity Research on Methyl 2-(1H-pyrrol-1-yl)benzoate Derivatives

Tuberculosis (TB) remains a major global health threat, and the rise of drug-resistant strains necessitates the discovery of novel therapeutics. researchgate.net Derivatives of this compound have shown considerable potential as antitubercular agents.

In Vitro Efficacy Against Mycobacterium tuberculosis Strains

A significant body of research has focused on the synthesis of various derivatives and their subsequent in vitro evaluation against Mycobacterium tuberculosis H37Rv, the standard laboratory strain. For instance, a series of 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate derivatives demonstrated potent antitubercular activity, with some compounds exhibiting minimum inhibitory concentration (MIC) values as low as 0.8 µg/mL. nih.govnih.gov Another study on 4-(1H-pyrrol-1-yl)phenyl benzoates also reported promising results, with MIC values ranging from 0.8 to 12.5 µg/mL. connectjournals.com

Furthermore, hybrid molecules incorporating the pyrrole (B145914) scaffold have been explored. Novel pyrroles designed as hybrids of the antitubercular drugs BM212 and SQ109 showed high activity against M. tuberculosis, with some also being effective against multidrug-resistant clinical isolates. nih.gov Similarly, the synthesis of new 4-pyrrolo-1-yl benzoic acid hydrazide analogs and their derived oxadiazole, triazole, and pyrrole ring systems has yielded compounds with potential as antitubercular agents. connectjournals.com

Below is an interactive table summarizing the in vitro antitubercular activity of selected this compound derivatives.

Compound SeriesM. tuberculosis StrainMIC Range (µg/mL)
2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate derivativesH37Rv0.8 - 3.12
4-(1H-Pyrrol-1-yl)phenyl benzoatesH37Rv0.8 - 12.5
Pyrrolo[1,2-a]quinoxaline (B1220188) derivativesNot Specified< 10 µM (for 7 compounds)

Investigation of Molecular Mechanisms of Antitubercular Action (e.g., Enzyme Inhibition)

Understanding the mechanism of action is crucial for the rational design of more effective drugs. For this compound derivatives, research suggests that their antitubercular effects may stem from the inhibition of key mycobacterial enzymes. nih.govnih.gov

One of the primary targets investigated is the enoyl-acyl carrier protein (enoyl-ACP) reductase, also known as InhA. nih.gov This enzyme is a critical component of the mycobacterial fatty acid synthase II (FAS-II) system, which is essential for the synthesis of mycolic acids, the major and unique lipid components of the mycobacterial cell wall. nih.gov Inhibition of InhA disrupts cell wall formation, leading to bacterial death. nih.gov Molecular docking studies have shown that 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate derivatives can fit into the binding pocket of InhA. nih.gov

Another identified target is dihydrofolate reductase (DHFR). nih.gov DHFR is a vital enzyme in the folate biosynthesis pathway, which is responsible for producing precursors for DNA and RNA synthesis. nih.gov By inhibiting DHFR, these compounds can halt bacterial replication. Some pyrrole-based derivatives have been designed as dual inhibitors of both InhA and DHFR, aiming for a more potent antitubercular effect. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Antitubercular Agents

Structure-activity relationship (SAR) studies are fundamental to optimizing the potency of lead compounds. For this compound derivatives, SAR analyses have provided valuable insights into the structural features necessary for antitubercular activity.

In the case of 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate derivatives, the nature of the substituents on the phenyl ring attached to the hydrazide moiety significantly influences activity. nih.gov Molecular docking simulations have indicated that specific substitutions can enhance the binding interactions with the active sites of InhA and DHFR. nih.gov

For pyrrolo[1,2-a]quinoxaline derivatives, modifications at various positions of the quinoxaline (B1680401) ring system have been explored. mdpi.com It was found that substitutions at the R2 position with an aromatic group led to the most active compounds. mdpi.com The nature of the linker between the R2 substituent and the pyrrolo[1,2-a]quinoxaline core also played a role, albeit to a lesser extent. mdpi.com

Antibacterial Activity Studies of this compound Derivatives

In addition to their antitubercular potential, derivatives of this compound have been investigated for their broader antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govconnectjournals.com

Efficacy Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus)

Several studies have demonstrated the efficacy of these derivatives against Gram-positive bacteria. A series of 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate derivatives showed good activity against Staphylococcus aureus. nih.govnih.gov Similarly, newly synthesized 4-pyrrolo-1-yl benzoic acid hydrazide analogs and their derivatives also exhibited potential as antibacterial agents against Gram-positive strains. connectjournals.com

The following table summarizes the antibacterial activity of selected derivatives against S. aureus.

Compound SeriesS. aureus MIC Range (µg/mL)
2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate derivatives1.6 - 12.5
4-(1H-Pyrrol-1-yl)phenyl benzoatesNot specified, but showed activity

Efficacy Against Gram-Negative Bacterial Strains (e.g., Escherichia coli)

The activity of this compound derivatives has also been evaluated against Gram-negative bacteria. The same series of 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate derivatives that were active against S. aureus also demonstrated good activity against Escherichia coli. nih.govnih.gov This broad-spectrum activity highlights the potential of these compounds in combating a wider range of bacterial infections.

The table below shows the antibacterial activity of selected derivatives against E. coli.

Compound SeriesE. coli MIC Range (µg/mL)
2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate derivatives0.4 - 3.12
4-(1H-Pyrrol-1-yl)phenyl benzoatesNot specified, but showed activity

Broad-Spectrum Antimicrobial Potential and Resistance Studies

Research has highlighted the antimicrobial properties of pyrrole derivatives. A study on 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate (B1203000) derivatives demonstrated their activity against M. tuberculosis H37Rv, Gram-negative E. coli, and Gram-positive S. aureus. nih.govnih.gov Notably, compounds 5b and 6d from this series exhibited significant antitubercular activity with a Minimum Inhibitory Concentration (MIC) value of 0.8 µg/mL. nih.govnih.gov The study also explored their potential as dual inhibitors of InhA and MtDHFR, two crucial enzymes in M. tuberculosis. nih.gov The InhA inhibition ranged from 9 to 51% at a concentration of 50µM, while MtDHFR inhibition showed IC50 values between 23 and 153 µM. nih.govnih.gov

Antifungal Activity of this compound Derivatives

The antifungal potential of pyrrole-containing compounds has been a subject of investigation. For instance, a series of novel 1H-1,2,3-triazole and carboxylate derivatives of metronidazole, which incorporates a pyrrole-like imidazole (B134444) ring, were synthesized and showed potent inhibition of fungal growth. nih.gov With the exception of two compounds, the synthesized derivatives demonstrated strong antifungal activity. nih.gov

Another study focused on pyrrolo[1,2-a]quinoline (B3350903) derivatives, which share a core heterocyclic structure. Derivatives BQ-06, 07, and 08 displayed the highest minimum inhibitory concentrations (MICs) against C. albicans at 0.4 µg/mL, while others were effective at concentrations ranging from 0.8 µg/mL to 12.5 µg/mL. nih.gov Furthermore, research on 2-acyl-1,4-benzohydroquinones, while not direct derivatives, provides insight into the antifungal potential of related structures. 2-octanoylbenzohydroquinone 4 was identified as a highly active compound with MIC values between 2 and 16 μg/mL against various fungal strains. mdpi.com

Anticancer and Cytotoxic Potential of this compound Derivatives

The anticancer properties of this compound derivatives and related structures are an active area of research.

Several studies have evaluated the cytotoxic effects of these derivatives on cancer cell lines. In one study, new pyrazole (B372694) derivatives were tested against the A549 human lung cancer cell line using an MTT assay. nih.gov Compound 2, in particular, was found to be effective in inhibiting the growth of these cancer cells, suggesting its potential as a promising compound for lung cancer treatment. nih.gov The 50% effective concentrations (EC50) for compounds 1 and 2 were 613.22 and 220.20 µM, respectively. nih.gov

Another study on 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives revealed their cytotoxic effects on the A549 cell line, with IC50 values ranging from 255 to 319 µg/mL. nih.gov Similarly, new derivatives of 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione and their metal complexes were evaluated against A549 and HT29 cancer cell lines. mdpi.com

The cytotoxic effects of various compounds on the A549 cell line are summarized in the table below.

Compound/DerivativeCell LineCytotoxicity (IC50/EC50)Reference
Pyrazole derivative 1A549613.22 µM (EC50) nih.gov
Pyrazole derivative 2A549220.20 µM (EC50) nih.gov
2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivativesA549255 to 319 µg/mL (IC50) nih.gov
5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione complex (1)A549794.37 μM (IC50) mdpi.com
5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione complex (3)HT291064.05 μM (IC50) mdpi.com
Halogen derivative 7A5496.3 ± 2.5 μM (IC50) nih.gov
Halogen derivative 8A5493.5 ± 0.6 μM (IC50) nih.gov
Benzimidazole (B57391) derivative se-182A54915.80 µM (IC50) jksus.org

Research into the molecular mechanisms of these derivatives is ongoing. For instance, a structural analog of nocodazole, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative named RDS 60, was found to inhibit the replication of head and neck squamous cell carcinoma (HNSCC) cell lines. mdpi.comnih.govresearchgate.net This compound was observed to disrupt the formation of normal bipolar mitotic spindles and block the cell cycle in the G2/M phase. mdpi.comnih.govresearchgate.net This cell cycle arrest was associated with the cytoplasmic accumulation of cyclin B1 and subsequent induction of apoptosis. mdpi.comnih.gov Furthermore, RDS 60 was shown to reverse the epithelial-mesenchymal transition and inhibit cell migration and invasion. mdpi.comnih.gov

In another study, halogenated benzofuran (B130515) derivatives were found to induce cell cycle arrest. nih.gov Compound 7 caused G2/M phase arrest in HepG2 cells, while compound 8 led to cell cycle arrest at the S and G2/M phases in A549 cells. nih.gov

Anti-inflammatory Properties of this compound Analogs

Pyrrole and its derivatives have demonstrated significant anti-inflammatory activity. alliedacademies.org For example, derivatives of 5-benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-α] pyrrole-1-carboxylic acid have been reported to possess potent anti-inflammatory and analgesic properties. alliedacademies.org Specifically, the p-methoxy derivative and 4-vinylbenzoyl derivatives were identified as being highly potent. alliedacademies.org Another compound, (±) 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a] pyrrole-1-carboxylic acid (RS-37619), also showed strong analgesic and anti-inflammatory effects. alliedacademies.org

Fused pyrrole derivatives have also been synthesized and tested for their in vivo anti-inflammatory activity, with some showing promise comparable to standard drugs like indomethacin (B1671933) and ibuprofen. researchgate.net Additionally, derivatives of 2,3-dihydropyrrolizine have been recognized for their potential as anti-inflammatory agents. researchgate.net

Research into Antioxidant Activity of Structurally Related Compounds

The antioxidant potential of compounds structurally related to this compound has been explored. Pyrrolo[1,2-a]quinoline derivatives have been reported to possess antioxidant activity. nih.gov This is in line with the broader understanding that pyrrole-containing structures can exhibit a range of biological effects, including antioxidant properties. alliedacademies.org

Development of this compound Derivatives as Novel Therapeutic Lead Compounds

The pyrrole ring is a significant heterocyclic motif in medicinal chemistry, serving as a cornerstone for the design of novel therapeutic agents. nih.govnih.gov Its derivatives have been shown to possess a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov The strategic modification of the this compound scaffold has led to the identification of promising lead compounds with potent and selective activities, underscoring the therapeutic potential of this chemical class.

A notable area of investigation has been the development of derivatives as antimicrobial agents. Researchers have successfully synthesized a series of 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives and evaluated their efficacy against various bacterial and mycobacterial strains. nih.gov These compounds were designed using a pharmacophore hybridization approach, combining the pyrrole-benzoate core with hydrazide and pyrazole moieties, which are known to possess antimicrobial properties. nih.gov The synthesized derivatives exhibited promising activity against Mycobacterium tuberculosis H37Rv, as well as Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. nih.govnih.gov The mechanism of action for these compounds is believed to involve the dual inhibition of dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ENR) reductase, crucial enzymes in bacterial metabolic pathways. nih.gov Molecular docking studies have further elucidated the binding interactions of these derivatives within the active sites of these enzymes. nih.govnih.gov

In the realm of oncology, derivatives of the pyrrole scaffold have demonstrated significant potential. researchgate.net For instance, a structural analog of the antineoplastic agent nocodazole, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative named RDS 60, has shown potent anti-tumoral effects on head and neck squamous cell carcinoma (HNSCC) cell lines. mdpi.com This compound was found to significantly inhibit the replication of HNSCC cells by disrupting the formation of normal bipolar mitotic spindles, leading to a cell cycle block in the G2/M phase and subsequent apoptosis. mdpi.com Furthermore, RDS 60 was observed to reverse the epithelial-mesenchymal transition and inhibit cell migration and extracellular matrix infiltration, suggesting its potential to attenuate tumor malignancy. mdpi.com

The cytotoxic potential of other novel pyrrole derivatives has also been explored against various human tumor cell lines. researchgate.net Studies have shown that certain pyrrole compounds exhibit dose- and time-dependent cytotoxic activity against colon (LoVo), breast (MCF-7), and ovarian (SK-OV-3) adenocarcinoma cell lines. researchgate.net

The development of these derivatives into therapeutic leads is a testament to the versatility of the pyrrole nucleus as a pharmacophore. nih.gov Ongoing research continues to focus on the systematic optimization of these pyrrole-based inhibitors to enhance their potency, selectivity, and pharmacokinetic profiles. nih.gov The promising biological activities and well-defined structure-activity relationships of these compounds highlight their potential for future development in the medical and biological sciences. nih.govnih.gov

Research Findings on Biological Activity

Table of Mentioned Compounds

Applications of Methyl 2 1h Pyrrol 1 Yl Benzoate in Materials Science and Agrochemical Research

Utilization as a Building Block in Materials Science

In materials science, the focus is on creating new substances with enhanced or novel properties. The unique structure of methyl 2-(1H-pyrrol-1-yl)benzoate makes it a valuable intermediate in this field. researchgate.net

Incorporation into Polymer Formulations

The pyrrole (B145914) ring is a well-known component in the synthesis of conducting polymers and other functional polymers. researchgate.net The structure of this compound allows it to be used as a monomer or a precursor to a monomer in polymerization processes. For example, pyrrole-based coatings have been developed to improve the adhesion between carbon fibers and polymer matrices in composites. researchgate.net The ester group in the benzoate (B1203000) portion of the molecule can be chemically altered to create reactive sites for building polymer chains, such as polyesters and polyamides. This incorporation can influence the final properties of the polymer. researchgate.net

Development of Functional Materials and Advanced Composites

The aromatic nature of both the pyrrole and benzoate rings in this compound contributes to the thermal stability and can impart specific electronic and optical characteristics to materials. Pyrrole derivatives are key intermediates in the synthesis of a variety of organic compounds, including dyes and photographic chemicals. researchgate.net For instance, dipyrromethanes, which are derived from pyrrole, are used to create larger, highly conjugated molecules like porphyrins that have applications in electronics and sensors. tubitak.gov.tr The development of new functional materials, such as those with fluorescent properties, can utilize pyrrole-containing structures. tubitak.gov.tr These properties make such compounds candidates for inclusion in advanced composites and other specialized materials. researchgate.netresearchgate.net

Applications in Agrochemical Formulations

The pyrrole heterocycle is a core component of many biologically active compounds, including those used in agriculture. researchgate.netsolutionsstores.com This has led to research into pyrrole derivatives for potential use in agrochemical applications.

Role in the Development of Pesticides and Herbicides

The search for new and effective pesticides and herbicides is an ongoing process in the agrochemical industry. mdpi.com Pyrrole-containing compounds are of significant interest due to their presence in some commercial pesticides. solutionsstores.comacs.org this compound can act as a starting material or a structural template for synthesizing novel candidates for pesticides and herbicides. chemimpex.com By modifying its structure, chemists can create a library of related compounds to test for activity against various pests and weeds, which is a key strategy in discovering new crop protection agents. mdpi.comacs.org

Research on Insecticidal Activity within Pyrrole-Based Structures

Pyrroles are a known class of insecticides, with chlorfenapyr (B1668718) being a key commercial example. solutionsstores.com These compounds work by disrupting the insect's ability to produce energy, a different mode of action from many traditional insecticides that target the nervous system. solutionsstores.com This alternative mechanism is important for managing insect populations that have developed resistance to other chemical classes. solutionsstores.com

Research has shown that various new pyrrole derivatives possess insecticidal properties against common agricultural and stored-product pests. acs.orgnih.govresearchgate.net For instance, studies have evaluated the effectiveness of novel pyrrole compounds against pests like the cotton leafworm (Spodoptera littoralis) and various stored-product insects, with some derivatives showing significant bioefficacy. acs.orgnih.gov Quantitative structure-activity relationship (QSAR) studies are also employed to understand how the chemical structure of pyrrole-fused neonicotinoids relates to their insecticidal activity, helping to predict and design more potent molecules. mdpi.comresearchgate.net

Table 1: Examples of Pyrrole Derivatives with Studied Insecticidal Activity This table is for illustrative purposes and does not imply the direct use of this compound as an insecticide.

Compound Type Target Pest(s) Research Finding Reference(s)
Novel Pyrrole Derivatives Cotton Leafworm (Spodoptera littoralis) Certain synthesized compounds showed high insecticidal bioefficacy, with some having comparable LC50 values to the commercial insecticide Dimilin. acs.org
Pyrrole-fused Neonicotinoids Cowpea Aphids (Aphis craccivora) Some of the synthesized compounds displayed excellent insecticidal activity against this pest. nih.gov
Novel Pyrrole Derivatives Stored-product pests (e.g., Sitophilus oryzae) The efficacy varied, but some derivatives caused significant mortality and reduced progeny production over time. nih.gov
2-Aryl-pyrrole Derivatives Oriental Armyworm (Mythimna separata) Several compounds exhibited insecticidal activity equal to the commercial insecticide Chlorfenapyr. researchgate.net

Investigation of Fungicidal Properties of Related Compounds

In addition to insecticidal activity, the pyrrole scaffold is found in compounds with fungicidal properties. nih.gov For example, the agricultural fungicide fludioxonil (B1672872) is a pyrrole derivative. nih.gov Research has demonstrated that various synthetic pyrroles and their fused-ring derivatives can inhibit the growth of important plant and human pathogenic fungi, such as Fusarium oxysporum and Botrytis cinerea. nih.govmdpi.com The mechanism of action for some of these compounds involves interfering with essential cellular processes in the fungi. mdpi.com The study of these related compounds provides a basis for the design and development of new antifungal agents for crop protection, a field where this compound could serve as a useful synthetic intermediate. nih.gov

Environmental Research and Fate of Methyl 2 1h Pyrrol 1 Yl Benzoate

Investigation of Degradation Pathways in Environmental Systems (e.g., Hydrolysis, Photolysis)

The persistence of a chemical in the environment is largely determined by its susceptibility to various degradation processes. For methyl 2-(1H-pyrrol-1-yl)benzoate, the primary abiotic degradation pathways of interest are hydrolysis and photolysis.

Hydrolysis: The structure of this compound contains a methyl ester group, which can be susceptible to hydrolysis. The hydrolysis of methyl benzoates has been studied under various conditions. For instance, research on methyl benzoates in high-temperature water (250–300 °C) has demonstrated that hydrolysis can occur, yielding the corresponding carboxylic acid. psu.edu In slightly alkaline aqueous solutions (2% KOH) at high temperatures (200-300 °C), quantitative saponification of methyl benzoates can be achieved. psu.eduresearchgate.netchemspider.com While these conditions are not typical of most natural environments, they indicate the potential for the ester linkage in this compound to be cleaved, forming 2-(1H-pyrrol-1-yl)benzoic acid and methanol. The rate of hydrolysis under environmentally relevant pH and temperature conditions has not been specifically determined for this compound.

Photolysis: Direct photolysis involves the degradation of a chemical by the absorption of sunlight. The pyrrole (B145914) ring and the benzene (B151609) ring in this compound are chromophores that can absorb light in the environmentally relevant UV spectrum. While specific studies on the photolysis of this compound are not available, related heterocyclic aromatic compounds are known to undergo photolytic degradation in aquatic environments. The actual rate and products of photolysis would depend on various factors, including the intensity of solar radiation, the presence of photosensitizers in the water, and the quantum yield of the reaction.

Identification and Analysis of Metabolites in Environmental Matrices

The degradation of this compound, whether through biotic or abiotic processes, is expected to produce various metabolites. Based on the structure of the parent compound, potential initial metabolites could include:

2-(1H-pyrrol-1-yl)benzoic acid: Formed via the hydrolysis of the methyl ester group.

Hydroxylated derivatives: Resulting from the oxidation of the pyrrole or benzene rings.

The identification of these metabolites in environmental samples such as soil and water would require sophisticated analytical techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). To date, there are no specific studies in the available literature that have identified or analyzed the metabolites of this compound in environmental matrices.

Studies on Bioaccumulation Potential in Environmental Organisms

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is greater than in the surrounding medium. The bioaccumulation potential of a compound is often estimated using its octanol-water partition coefficient (Log Kow). A high Log Kow value suggests a greater tendency for a chemical to partition into fatty tissues and thus bioaccumulate.

Ecotoxicological Implications and Environmental Impact Assessment of this compound

The ecotoxicity of a chemical determines its potential to cause harm to living organisms in the environment. While specific ecotoxicological data for this compound are lacking, studies on other pyrrole derivatives provide some insight into the potential environmental risks.

Research on a series of N-arylpyrrole derivatives has shown varying levels of toxicity. For example, some compounds induced moderate to high toxicity in the crustacean Daphnia magna, while exhibiting virtually no acute toxicity to Artemia franciscana nauplii. nih.gov Another study on pyrrole-derived aminophosphonates reported moderate-to-high phytotoxicity and ecotoxicity against the crustacean Heterocypris incongruens and the bacterium Aliivibrio fischeri. researchgate.net The toxicity was found to be dependent on the substituents on the phenyl ring. researchgate.net

The following table summarizes ecotoxicity data for some related pyrrole derivatives. It is crucial to note that these data are for compounds with different structures and may not be representative of the ecotoxicity of this compound.

Compound ClassTest OrganismEndpointResultReference
N-arylpyrrolesDaphnia magnaToxicityModerate to High nih.gov
N-arylpyrrolesArtemia franciscanaAcute ToxicityVirtually None nih.gov
Pyrrole derivativesOreochromis mossambicusLD505.01 - 15.13 µg/mL semanticscholar.org
Pyrrole derivativesNematicidal ActivityLD507.43 - 18.62 µg/mL semanticscholar.org
Pyrrole-derived aminophosphonatesHeterocypris incongruensEcotoxicitySignificant researchgate.net
Pyrrole-derived aminophosphonatesAliivibrio fischeriEcotoxicitySignificant researchgate.net

An environmental impact assessment for this compound cannot be completed without specific data on its persistence, bioaccumulation, and toxicity (PBT).

Remediation Strategies for Contamination by Pyrrole-Based Compounds

In the event of environmental contamination by pyrrole-based compounds, several remediation strategies could potentially be employed. These strategies are generally applicable to a range of organic pollutants and have not been specifically tested for this compound.

Bioremediation: This approach utilizes microorganisms to degrade contaminants. It is possible that some soil or aquatic microorganisms have the enzymatic capability to break down the pyrrole ring or metabolize the benzoate (B1203000) portion of the molecule. Bioremediation can be enhanced through bioaugmentation (introducing specific microbes) or biostimulation (adding nutrients to encourage the growth of indigenous degraders). mdpi.commdpi.com

Phytoremediation: This technique uses plants to remove, degrade, or contain contaminants in soil and water. nih.govnih.gov Plants can take up organic compounds through their roots and may metabolize them internally or store them in their tissues. The effectiveness of phytoremediation would depend on the specific plant species and the properties of this compound.

Chemical Oxidation: In situ chemical oxidation (ISCO) involves injecting strong oxidizing agents into the contaminated area to destroy organic pollutants. This method can be effective but may also have non-target effects on the soil and groundwater chemistry. nih.gov

Adsorption: Activated carbon and other sorbents can be used to remove organic compounds from water. This is a common technique in water treatment and could be applied to remediate water contaminated with this compound.

Patent Landscape and Intellectual Property in Methyl 2 1h Pyrrol 1 Yl Benzoate Research

Analysis of Patented Synthetic Methodologies Involving Methyl 2-(1H-pyrrol-1-yl)benzoate

While this compound is a commercially available compound, patents specifically covering its synthesis are not prevalent. This is largely because the common synthetic routes, such as the Paal-Knorr synthesis or Ullmann condensation, are well-established chemical transformations. Patent protection in the synthesis of pyrrole-containing compounds, therefore, tends to be awarded for novel modifications that enhance efficiency, yield, purity, or environmental safety, or for the synthesis of complex, substituted derivatives rather than the core structure itself.

Patents in this domain often describe processes that could be adapted for the synthesis of this compound, even if the compound itself is not the primary subject of the claim. For example, patent WO2003044011A1 describes a novel process for preparing N-substituted pyrroles via an intermolecular aza-Wittig reaction, which represents a versatile method for creating the N-aryl bond found in the target compound. google.com Similarly, improvements to classical reactions like the Ullmann coupling are a source of intellectual property; patent US5756724A details a high-yielding Ullmann reaction for preparing bipyrroles, showcasing how enhancements to fundamental reactions can be patented. google.com

The strategic focus of patenting is more evident in the synthesis of specific, functionalized pyrrole (B145914) derivatives. These patents often protect a process that leads to a final product with a demonstrated biological activity.

Table 1: Patented Synthetic Methods for Pyrrole Derivatives

Patent NumberTitleKey InnovationRelevance
CN106458888AProcess for the synthesis of 2-(2,5-dimethyl-1h-pyrrol-1-yl)-1,3-propanediol and its substituted derivativesA method that does not require solvents or chemical catalysts, proceeding via heating the reactants alone. google.comHighlights the trend of patenting "green" or solvent-free synthesis methods to create pyrrole derivatives, reducing environmental impact and cost. google.com
US7399870B2Synthesis of pyrrole-2-carbonitrilesA process for producing pyrrole-2-carbonitriles by reacting a pyrrole with chlorosulfonyl isocyanate, followed by treatment with an amide and an organic base. google.comDemonstrates patenting of specific functionalization routes on the pyrrole ring, creating valuable intermediates for further synthesis. google.com
WO2003044011A1Pyrrole synthesisA process for preparing N-substituted pyrroles using an intermolecular aza-Wittig reaction from organic azides and 1,4-dioxo compounds. google.comProvides a patented, alternative route to form the N-substituted pyrrole core structure. google.com

Review of Patent Activity Related to Biological Applications of this compound Derivatives

The majority of patent activity related to the this compound scaffold is concentrated on the biological applications of its derivatives. The pyrrole ring is a well-recognized pharmacophore, and modifying the substituents on the phenyl and pyrrole rings has led to the discovery of compounds with a wide range of therapeutic activities. This is where companies invest heavily in research and intellectual property protection.

Patents have been granted for pyrrole derivatives demonstrating efficacy in several key therapeutic areas, including as antifungal agents, central nervous system modulators, and agents for treating acid-related gastrointestinal disorders.

Table 2: Selected Patents on the Biological Applications of Pyrrole Derivatives

Patent NumberClaimed Biological ApplicationDescription of InventionLead Compound/Derivative Class
CN102329326BAntifungal agentsDiscloses pyrrole derivatives and their use in pharmaceutical compositions for treating fungal infections.Substituted pyrrole derivatives of a general formula I.
EP2041085A1Modulators of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs)Claims a series of substituted pyrrole derivatives for use in treating conditions and disorders related to nAChR activity, such as CNS disorders. google.comSubstituted pyrrole derivatives. google.com
US-2009118509-A1Preparation of antitubercular agentsDescribes a process for preparing [2-methyl-5-phenyl-3-(piperazin-1-ylmethyl)] pyrrole derivatives, which have applications as pharmaceutical agents, including for tuberculosis. nih.gov[2-methyl-5-phenyl-3-(piperazin-1-ylmethyl)] pyrrole derivatives. nih.gov
(Associated with TAK-438)Potassium-competitive acid blockers (P-CABs)The discovery and synthesis of 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (B1241708) (TAK-438), a potent inhibitor of the H+,K+-ATPase for treating acid-related diseases. nih.govVonoprazan (TAK-438). nih.gov

The development of Vonoprazan (TAK-438) is a prominent example of successful patenting in this area. The compound, a pyrrole derivative, is a potent potassium-competitive acid blocker for treating gastroesophageal reflux disease and other acid-related conditions. nih.gov Its discovery and development by Takeda Pharmaceutical Company led to significant patent filings covering the compound, its salts, and its therapeutic uses.

Emerging Trends and Strategic Patenting in Pyrrole-Based Chemical Compounds

The patent landscape for pyrrole-based compounds, including those derived from this compound, reveals several key strategic trends that are shaping research and development in medicinal chemistry.

One of the most significant trends is the move towards targeted therapies . Rather than discovering compounds with broad activity, research is increasingly focused on designing derivatives that inhibit specific biological targets, such as enzymes or receptors. The patent for pyrrole derivatives as modulators of nAChRs is a clear example of this strategy, aiming for precise intervention in neurological pathways. google.com This approach is believed to lead to more effective drugs with fewer side effects.

Another major trend is the response to global health challenges, particularly antimicrobial resistance . There is a continuous and urgent need for new antibacterial and antifungal agents. google.com Consequently, there is substantial patent activity around novel pyrrole derivatives that exhibit potent activity against drug-resistant pathogens. Patents in this space often claim not just the compound but also its specific use in combating infections.

Furthermore, there is a strategic emphasis on process innovation and green chemistry . As the synthesis of the basic pyrrole scaffold is largely in the public domain, companies are seeking intellectual property protection for improved synthetic routes. Patents for solvent-free reactions or high-efficiency processes are becoming more common. google.com These innovations are valuable as they can significantly reduce the cost of manufacturing and the environmental footprint of producing active pharmaceutical ingredients.

Finally, the broadening therapeutic scope of pyrrole derivatives indicates a strategy of exploring this versatile scaffold for a wide array of diseases. While initial applications were prominent in areas like antifungal therapy, recent patents show expansion into CNS disorders, gastrointestinal diseases, and oncology, demonstrating the enduring importance of the pyrrole nucleus in drug discovery. google.comnih.gov This diversification represents a strategic effort to maximize the value of research into this chemical class.

Q & A

Q. What experimental controls mitigate batch-to-batch variability in synthesis?

  • Methodology :
  • Standardized protocols : Fix molar ratios (e.g., 1:1.05 substrate:catalyst) and stirring rates (500 rpm).
  • In-line analytics : Integrate ReactIR for real-time monitoring of intermediate formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.